![molecular formula C6H7F3N2O B2936710 [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol CAS No. 2138245-32-4](/img/structure/B2936710.png)

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

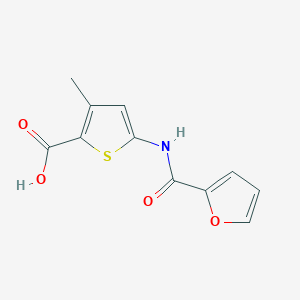

“[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol” is a chemical compound with the CAS Number: 1823872-72-5 . It has a molecular weight of 180.13 and its linear formula is C6H7F3N2O . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .

Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 180.13 and its linear formula is C6H7F3N2O .Applications De Recherche Scientifique

Synthesis and Application of Imidazole Derivatives

Imidazole derivatives like (1-Methyl-1H-imidazol-2-yl)methanol derivatives have been prepared and studied for various applications. These derivatives are convertible into carbonyl compounds via quaternary salts. The imidazole methanol system can be regarded as a masked form of the carbonyl group and a synthon of the group, indicating its potential in synthetic organic chemistry (Ohta et al., 1987).

Catalysis and Organic Synthesis

Methanol, a key compound related to imidazole derivatives, is a potential hydrogen source and C1 synthon, finding applications in chemical synthesis and energy technologies. It is used for selective N-methylation of amines, showcasing its utility in organic synthesis (Sarki et al., 2021).

Ruthenium(II) Complexes and Hydrogen-Borrowing Methodology

Ruthenium(II) complexes with imidazole derivatives are efficient catalysts for C-N bond formation using hydrogen-borrowing methodology. These catalysts are effective for various organic reactions, including the selective mono-N-methylation of anilines using methanol (Donthireddy et al., 2020).

Methanol in Chemical Interactions and Industrial Applications

Methanol's role in chemical interactions, particularly its use in various organic reactions and industrial applications, is significant. It serves as a building block for more complex chemical structures and as a clean-burning fuel, highlighting its versatility (Dalena et al., 2018).

Biodiesel Synthesis

Imidazole derivatives play a role in biodiesel synthesis. For instance, acidic ionic liquids based on 1-benzyl-1H-imidazole have been used in the transesterification of Nigella sativa seed oil with methanol, demonstrating the application of imidazole derivatives in renewable energy technologies (Aghabarari et al., 2014).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Propriétés

IUPAC Name |

[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-4(6(7,8)9)2-10-5(11)3-12/h2,12H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXDTXCTCAFBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Methylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936631.png)

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)

![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)

![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)